molecular formula C20H20N2O2 B3012074 N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)cinnamamide CAS No. 1207062-17-6

N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)cinnamamide

Cat. No.: B3012074
CAS No.: 1207062-17-6
M. Wt: 320.392
InChI Key: KQFWFKMZDOPORX-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)cinnamamide is a useful research compound. Its molecular formula is C20H20N2O2 and its molecular weight is 320.392. The purity is usually 95%.
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Scientific Research Applications

1. Chemical Structure and Properties

  • Spectroscopic and Computational Study : A cinnamic derivative, structurally similar to N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)cinnamamide, was analyzed using Nuclear Magnetic Resonance (NMR) spectroscopy, Molecular Dynamics (MD), and Quantum Mechanics (QM) calculations to determine its structure and favorable conformations (Georgiou et al., 2021).

2. Biological Activities

  • Antitubercular Activity : Analogues of a structurally related compound demonstrated significant antitubercular activity against Mycobacterium tuberculosis, highlighting the potential of cinnamamide derivatives in treating infectious diseases (Patel & Telvekar, 2014).
  • Pharmacological Properties : Cinnamamides, including compounds similar to this compound, exhibit a wide range of biological properties, such as anticonvulsant, antiallergic, antineoplastic, and anti-infective activities, indicating their versatility in various therapeutic applications (Borul & Agarkar, 2020).

3. Potential Therapeutic Applications

  • Anticancer Properties : Research on similar cinnamamide derivatives has shown potential in killing colon cancer cells through mechanisms involving apoptosis and oxidative stress. This suggests possible applications of this compound in cancer treatment (Omar et al., 2020).
  • Neuroprotective Effects : Certain cinnamamide derivatives have been found to selectively antagonize NR1A/2B receptors, indicating potential for use in treating central nervous system disorders (Tamiz et al., 1999).

4. Molecular Synthesis and Modification

  • Synthesis Techniques : Studies have focused on the efficient synthesis of cinnamamides, providing insights into potential methods for synthesizing this compound and exploring its derivatives (Du et al., 2022).

Future Directions

Future research on this compound could involve further exploration of its synthesis and characterization, as well as in-depth studies of its biological activity. This could include in vitro and in vivo studies to determine its potential therapeutic effects and mechanism of action .

Properties

IUPAC Name

(E)-N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c23-19(13-8-15-4-2-1-3-5-15)21-17-9-6-16(7-10-17)14-20(24)22-18-11-12-18/h1-10,13,18H,11-12,14H2,(H,21,23)(H,22,24)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQFWFKMZDOPORX-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CC2=CC=C(C=C2)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1NC(=O)CC2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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